2-[(4-chlorophenyl)sulfanyl]-N-(4,6-dimethylpyrimidin-2-yl)acetamide
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Overview
Description
2-[(4-chlorophenyl)sulfanyl]-N-(4,6-dimethylpyrimidin-2-yl)acetamide is an organic compound that features a chlorophenyl group, a sulfanyl linkage, and a dimethylpyrimidinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-chlorophenyl)sulfanyl]-N-(4,6-dimethylpyrimidin-2-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzene and 4,6-dimethylpyrimidine.
Formation of Intermediate: The 4-chlorobenzene is converted into 4-chlorobenzenethiol through a series of reactions involving reduction and substitution.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis equipment.
Chemical Reactions Analysis
Types of Reactions
2-[(4-chlorophenyl)sulfanyl]-N-(4,6-dimethylpyrimidin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (m-CPBA) can be used.
Reduction: Reagents like palladium on carbon (Pd/C) with hydrogen gas (H₂) or sodium borohydride (NaBH₄) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(4-chlorophenyl)sulfanyl]-N-(4,6-dimethylpyrimidin-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biology: It can be used in studies involving enzyme inhibition or as a probe for biological pathways.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of 2-[(4-chlorophenyl)sulfanyl]-N-(4,6-dimethylpyrimidin-2-yl)acetamide involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. The chlorophenyl and dimethylpyrimidinyl groups can interact with hydrophobic pockets in proteins, enhancing binding affinity .
Comparison with Similar Compounds
Similar Compounds
5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl-2-sulfanyl acetamide: Similar structure but with an oxadiazole ring.
2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide: Similar structure but with a nitrophenyl group instead of a chlorophenyl group.
Uniqueness
2-[(4-chlorophenyl)sulfanyl]-N-(4,6-dimethylpyrimidin-2-yl)acetamide is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of both a chlorophenyl and a dimethylpyrimidinyl group allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C14H14ClN3OS |
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Molecular Weight |
307.8 g/mol |
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-(4,6-dimethylpyrimidin-2-yl)acetamide |
InChI |
InChI=1S/C14H14ClN3OS/c1-9-7-10(2)17-14(16-9)18-13(19)8-20-12-5-3-11(15)4-6-12/h3-7H,8H2,1-2H3,(H,16,17,18,19) |
InChI Key |
DCRBPELPLYCGFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=O)CSC2=CC=C(C=C2)Cl)C |
Origin of Product |
United States |
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